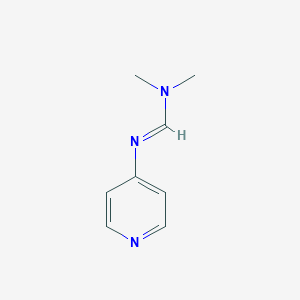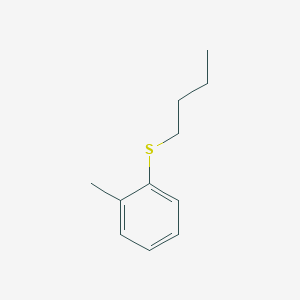
Sulfide, butyl o-tolyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfide, butyl o-tolyl is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of sulfide, butyl o-tolyl is not fully understood. However, it is believed to act by disrupting the cell membrane of microorganisms, leading to their death. It may also inhibit the growth of fungi by interfering with their metabolic processes.
Efectos Bioquímicos Y Fisiológicos
Sulfide, butyl o-tolyl has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, further studies are needed to fully understand its potential effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of sulfide, butyl o-tolyl is its ease of synthesis and availability. It is also relatively stable and has a long shelf life. However, one of the limitations of using sulfide, butyl o-tolyl in lab experiments is its low solubility in water, which may limit its application in certain experiments.
Direcciones Futuras
There are several potential future directions for the study of sulfide, butyl o-tolyl. One area of research could focus on its potential as an antimicrobial and antifungal agent. Another area of research could focus on its use as a precursor for the synthesis of metal sulfide nanoparticles with potential applications in materials science. Further studies are also needed to fully understand its mechanism of action and potential effects on human health.
In conclusion, sulfide, butyl o-tolyl is a chemical compound that has potential applications in various fields, including organic synthesis, materials science, and pharmaceuticals. Its ease of synthesis and availability make it a promising candidate for further research. However, further studies are needed to fully understand its mechanism of action and potential effects on human health.
Aplicaciones Científicas De Investigación
Sulfide, butyl o-tolyl has been extensively studied for its potential applications in various fields, including organic synthesis, materials science, and pharmaceuticals. In organic synthesis, it has been used as a reagent for the conversion of ketones to thioketones. In materials science, it has been used as a precursor for the synthesis of metal sulfide nanoparticles. In pharmaceuticals, it has been studied for its potential as an antimicrobial and antifungal agent.
Propiedades
Número CAS |
15560-99-3 |
|---|---|
Nombre del producto |
Sulfide, butyl o-tolyl |
Fórmula molecular |
C11H16S |
Peso molecular |
180.31 g/mol |
Nombre IUPAC |
1-butylsulfanyl-2-methylbenzene |
InChI |
InChI=1S/C11H16S/c1-3-4-9-12-11-8-6-5-7-10(11)2/h5-8H,3-4,9H2,1-2H3 |
Clave InChI |
RNLYLNHPQLCRFI-UHFFFAOYSA-N |
SMILES |
CCCCSC1=CC=CC=C1C |
SMILES canónico |
CCCCSC1=CC=CC=C1C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

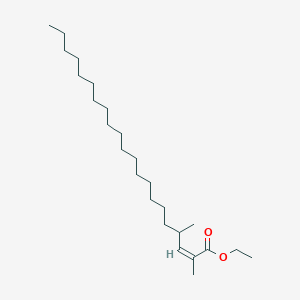
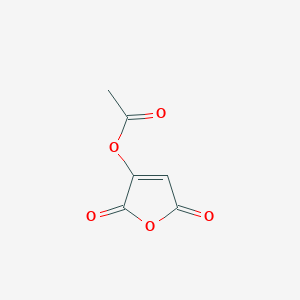
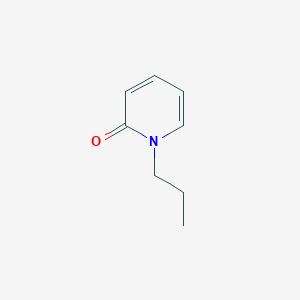

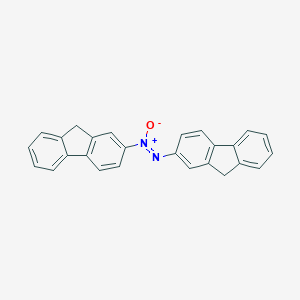
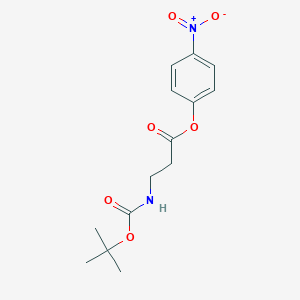
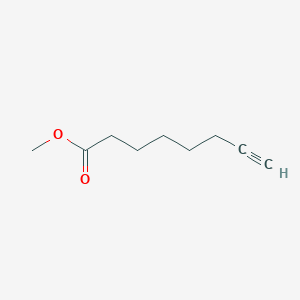
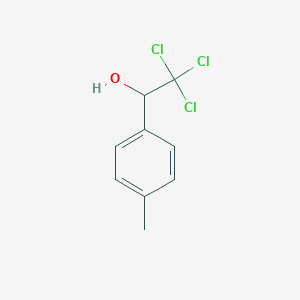

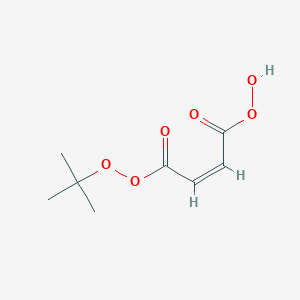
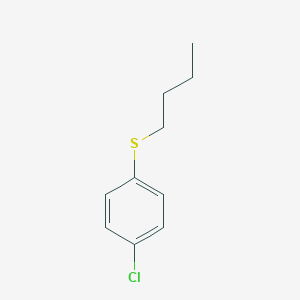
![Zirconium, [carbonato(2-)-kappaO,kappaO']oxo-](/img/structure/B98824.png)

